molecular formula C7H5NOS B183329 6-Hydroxybenzothiazole CAS No. 13599-84-3

6-Hydroxybenzothiazole

Cat. No. B183329
CAS RN: 13599-84-3
M. Wt: 151.19 g/mol
InChI Key: ORIIXCOYEOIFSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxybenzothiazole belongs to the class of organic compounds known as benzothiazoles . It is a compound with the CAS Number: 13599-84-3 and has a molecular weight of 152.2 .


Synthesis Analysis

The synthesis of 2-arylbenzothiazoles, which includes 6-Hydroxybenzothiazole, has been extensively studied . The synthetic approaches developed so far for the synthesis of 2-arylbenzothiazoles involve different catalytic pathways . The synthesis of 6-hydroxybenzothiazole-2-carboxylic acid has also been reported .


Molecular Structure Analysis

The molecular formula of 6-Hydroxybenzothiazole is C7H5NOS . It is a solid substance at 20 degrees Celsius . The structure includes a benzene fused to a thiazole ring .


Chemical Reactions Analysis

The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . The reaction followed a radical mechanism via diaryl disulfide intermediate .


Physical And Chemical Properties Analysis

6-Hydroxybenzothiazole has a density of 1.4±0.1 g/cm3, a boiling point of 311.6±15.0 °C at 760 mmHg, and a melting point of 187 °C . .

Scientific Research Applications

  • Antitumor Properties : 6-Hydroxybenzothiazole derivatives have shown potential as antitumor agents. A study identified 2-(4-amino-3-methylphenyl)-6-hydroxybenzothiazole as a major metabolite in cancer cell lines, indicating its role in the selective profile of anticancer activity (Kashiyama et al., 1999).

  • Dual Inhibitors of Inflammation : 3-Pyridylmethyl-substituted 2-amino-6-hydroxybenzothiazole derivatives have shown dual inhibitory activity against leukotriene B4 and thromboxane A2, important in inflammation (Hibi et al., 1994).

  • Synthesis Techniques : Research on the synthesis of 6-Hydroxybenzothiazole-2-carboxylic Acid suggests advancements in chemical synthesis methods (Loewik et al., 2002).

  • Luminescence Enhancement : Benzothiazole derivatives, including 6-Hydroxybenzothiazole, have been found to enhance light emission in certain biochemical assays, making them useful in analytical chemistry (Thorpe et al., 1985).

  • Corrosion Inhibition : 2-Amino-6-hydroxybenzothiazole has been studied for its corrosion inhibition properties in steel, highlighting its potential application in materials science (Danaee & Nikparsa, 2020).

  • Enzyme Inhibition : 6-Hydroxybenzothiophene Ketones, related to 6-Hydroxybenzothiazole, have shown inhibition of 17β-hydroxysteroid dehydrogenase, suggesting potential for treating estrogen-dependent diseases (Miralinaghi et al., 2014).

Safety And Hazards

6-Hydroxybenzothiazole may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

While specific future directions for 6-Hydroxybenzothiazole were not found in the search results, the synthesis of 2-arylbenzothiazoles, including 6-Hydroxybenzothiazole, is a current area of research . The development of novel 6-hydroxybenzothiazole urea derivatives as dual Dyrk1A/α-synuclein aggregation inhibitors with neuroprotective effects has been reported .

properties

IUPAC Name

1,3-benzothiazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NOS/c9-5-1-2-6-7(3-5)10-4-8-6/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIIXCOYEOIFSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50159613
Record name 6-Hydroxybenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50159613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxybenzothiazole

CAS RN

13599-84-3
Record name 6-Hydroxybenzothiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013599843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxybenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50159613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 6-aminobenzothiazole (1.0 g, 6.66 mmol) in water (22 mL) and H2SO4 (16 mL) at 5° C. was added a solution of sodium nitrite (460 mg, 6.72 mmol) in water (13 mL) keeping the temperature below 5° C. The resulting solution was allowed to stir for 15 minutes. The reaction mixture was heated to 160° C. and a solution of H2SO4 (50 mL) and water (38 mL) was slowly added. The resulting mixture was allowed to stir for 1 h. The mixture was allowed to cool and an aqueous solution of 50% sodium hydroxide was added until the pH=7. The mixture was extracted with ethyl acetate and washed with brine. The combined organic was dried over MgSO4 and evaporated to yield a semi-solid. The semi-solid was purified by column chromatography (40% ethyl acetate/hexanes) to yield benzothiazo-6-ol 16 as an off-white solid. Synthesis of 6-(oxiran-2-ylmethoxy)benzothiazole (48):
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
460 mg
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
38 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name

Synthesis routes and methods II

Procedure details

6-methoxybenzo[d]thiazole hydrobromide (1.00 g, 4.06 mmol) was dissolved in aqueous hydrobromide (10 mL of 48% solution). After heating to reflux for 10 hours, the mixture was cooled in an ice bath and diluted with water (50 mL). After adjusting the pH to 8 with the slow addition of solid NaHCO3, the mixture was filtered, washing the solid with water and air-drying to provide the product (0.35 g, 57%) as white solid.
Name
6-methoxybenzo[d]thiazole hydrobromide
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
57%

Synthesis routes and methods III

Procedure details

The product of Step 1 (1.2 g) in hydrobromic acid (10 ml, 48%) was heated at 120° C. with stirring for 6 hours then stored at ambient temperature for 2 days. The hot, pale yellow solution produced a suspension on cooling. The suspension was dissolved by the addition of water then the solution was adjusted to pH 6 by addition of sodium hydrogen carbonate and the solid that precipitated was filtered from solution, washed with water and sucked to dryness. The solid was dissolved in ethyl acetate, the solution dried over magnesium sulphate and evaporated to give 6-hydroxybenzothiazole as a colourless solid (1.05 g).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Hydroxybenzothiazole
Reactant of Route 2
Reactant of Route 2
6-Hydroxybenzothiazole
Reactant of Route 3
6-Hydroxybenzothiazole
Reactant of Route 4
6-Hydroxybenzothiazole
Reactant of Route 5
6-Hydroxybenzothiazole
Reactant of Route 6
6-Hydroxybenzothiazole

Citations

For This Compound
1,720
Citations
AA Wilson, A Garcia, A Chestakova… - Journal of Labelled …, 2004 - Wiley Online Library
The promising β‐amyloid PET imaging agent, [ 11 C]‐6‐OH‐BTA‐1, has been radiolabelled in one step using [ 11 C]‐methyl triflate. No protection of the 6‐hydroxy group is required, …
Y Wang, WE Klunk, GF Huang, ML Debnath… - Journal of Molecular …, 2002 - Springer
A potent and brain permeable amyloid ligand has been identified as a lead compound capable of I-123/125-labelling for single photon emission computed tomography (SPECT) …
Number of citations: 82 link.springer.com
OW Woltersdorf Jr, H Schwam, JB Bicking… - Journal of medicinal …, 1989 - ACS Publications
A series of O-acyl derivatives of 6-hydroxybenzothiazole-2-sulfonamide (4, L-643,799) was prepared and the potential utility of each series member as a topically active inhibitor of …
Number of citations: 67 pubs.acs.org
B Stankoff, L Freeman, MS Aigrot… - Annals of …, 2011 - Wiley Online Library
… Here we questioned whether the thioflavine‐T derivative 2‐(4′‐methylaminophenyl)‐6‐hydroxybenzothiazole (PIB), which also binds to amyloid plaques, could serve as a myelin …
Number of citations: 213 onlinelibrary.wiley.com
DWPM Loewik, LC Tisi, JAH Murray, CR Lowe - Synthesis, 2001 - thieme-connect.com
… of 6-hydroxybenzothiazole 12, [9] which could be prepared from 11a in 74% yield in two steps. 6-Hydroxybenzothiazole-2-… In summary, we have shown that 6-hydroxybenzothiazole-2-…
Number of citations: 12 www.thieme-connect.com
YT AlNajjar, M Gabr, AK ElHady, M Salah… - European Journal of …, 2022 - Elsevier
… To obtain a new scaffold allowing for the introduction of structural variations we created novel 6-hydroxybenzothiazole urea derivatives through the inversion of the amide bond of the …
Number of citations: 9 www.sciencedirect.com
C Philippe, D Haeusler, M Mitterhauser… - Applied Radiation and …, 2011 - Elsevier
[ 11 C]PIB is still the standard PET compound for Alzheimer imaging targeting beta-amyloid plaques. We aimed to establish a fully-automated procedure for the synthesis and …
Number of citations: 29 www.sciencedirect.com
G Shahmoradi, S Amani - Turkish Journal of Chemistry, 2018 - journals.tubitak.gov.tr
… fast synthesis of 2-cyano-6-hydroxybenzothiazole under mild reaction conditions received … 2-amino-6-hydroxybenzothiazole for the synthesis of 2-cyano-6hydroxybenzothiazole via the …
Number of citations: 4 journals.tubitak.gov.tr
GHG Thorpe, LJ Kricka, E Gillespie, S Moseley… - Analytical …, 1985 - Elsevier
… with 6-hydroxybenzothiazole, 2-cyano6-hydroxybenzothiazole, firefly … were repeated with 6-hydroxybenzothiazole, firefly luciferin, … The influence of pH on the 6-hydroxybenzothiazole or …
Number of citations: 106 www.sciencedirect.com
A Coliva, C Monterisi, A Apollaro, D Gatti… - Applied Radiation and …, 2015 - Elsevier
… [2-(4′-aminophenyl)-6-methoxybenzothiazole], the reference compound of a potential radioactive by-product, and 6-OH-BTA-1 (2-[4′-(methylamino)phenyl]-6-hydroxybenzothiazole …
Number of citations: 14 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.